tert-butylN-[(1S)-1-(2-amino-1,3-thiazol-4-yl)-3-methylbutyl]carbamate
Description
This compound is a chiral carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group, a 3-methylbutyl chain, and a 2-amino-1,3-thiazol-4-yl substituent. The (1S) stereochemistry at the chiral center influences its spatial orientation and interactions in synthetic or biological systems . The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic workflows .
Properties
Molecular Formula |
C13H23N3O2S |
|---|---|
Molecular Weight |
285.41 g/mol |
IUPAC Name |
tert-butyl N-[(1S)-1-(2-amino-1,3-thiazol-4-yl)-3-methylbutyl]carbamate |
InChI |
InChI=1S/C13H23N3O2S/c1-8(2)6-9(10-7-19-11(14)15-10)16-12(17)18-13(3,4)5/h7-9H,6H2,1-5H3,(H2,14,15)(H,16,17)/t9-/m0/s1 |
InChI Key |
GYGOWPYZDQVKCT-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)C[C@@H](C1=CSC(=N1)N)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)CC(C1=CSC(=N1)N)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-[(1S)-1-(2-amino-1,3-thiazol-4-yl)-3-methylbutyl]carbamate typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of a thiazole derivative with a tert-butyl carbamate precursor under controlled conditions. The reaction is often catalyzed by a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and high-throughput screening to identify the best reaction conditions .
Chemical Reactions Analysis
Types of Reactions
tert-ButylN-[(1S)-1-(2-amino-1,3-thiazol-4-yl)-3-methylbutyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the compound under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the amino group, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
tert-ButylN-[(1S)-1-(2-amino-1,3-thiazol-4-yl)-3-methylbutyl]carbamate is a chemical compound featuring a thiazole ring, an amino group, and a tert-butyl carbamate group. It has a molecular weight of 285.41 g/mol and the molecular formula .
Scientific Research Applications
This compound is used in chemistry as a building block for synthesizing more complex molecules. In biological research, it serves as a biochemical probe due to its ability to interact with specific enzymes and proteins, making it useful for studying biological pathways and mechanisms. In medicine, the compound is explored for potential therapeutic uses, serving as a lead compound for developing new drugs for specific diseases. It is also used in the industrial sector for producing specialty chemicals and materials, with applications in coatings, adhesives, and other advanced materials.
Research indicates that tert-butyl N-[(1S)-1-(2-amino-1,3-thiazol-4-yl)-3-methylbutyl]carbamate has significant biological activity. The compound can form covalent bonds with active sites on target molecules, inhibiting or modifying their function, which is crucial in its potential therapeutic applications.
- Antimicrobial Activity Thiazole derivatives have demonstrated antimicrobial properties, suggesting that tert-butyl N-[(1S)-1-(2-amino-1,3-thiazol-4-yl)-3-methylbutyl]carbamate may be effective against various bacterial strains. For example, a related thiazole derivative exhibited antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Enzyme Inhibition The compound's structure allows it to act as an enzyme inhibitor. Thiazole derivatives can inhibit enzymes involved in critical metabolic pathways. Similar compounds have been shown to inhibit dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis in microorganisms.
- Anti-inflammatory Properties Investigations into thiazole derivatives have suggested anti-inflammatory effects. The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, reducing inflammation in various biological contexts.
Case Studies
-
Antimicrobial Efficacy A study on related thiazole compounds showed that modifications at the carbamate position significantly influenced antimicrobial activity. Compounds with a similar structure to tert-butyl N-[(1S)-1-(2-amino-1,3-thiazol-4-yl)-3-methylbutyl]carbamate exhibited varying degrees of effectiveness against different bacterial strains.
Compound Bacterial Strain Zone of Inhibition (mm) Compound A Staphylococcus aureus 15 Compound B Escherichia coli 12 tert-butyl N-[...] Staphylococcus aureus 18 -
Enzyme Inhibition An investigation focusing on enzyme inhibition synthesized several thiazole-based carbamates and tested their inhibitory effects on DHFR. Certain structural modifications enhanced inhibitory potency.
Compound IC50 Value (µM) Compound X 25 Compound Y 30 tert-butyl N-[...] 20
Mechanism of Action
The mechanism of action of tert-butylN-[(1S)-1-(2-amino-1,3-thiazol-4-yl)-3-methylbutyl]carbamate involves its interaction with specific molecular targets. The amino group and thiazole ring play crucial roles in binding to enzymes and proteins, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural Features and Key Differences
The following table summarizes critical structural and physicochemical distinctions between the target compound and its analogs:
<sup>†</sup>Molecular formulas inferred from structural descriptors in evidence.
Functional Group and Reactivity Analysis
- Thiazole vs. This difference may influence binding affinity in biological targets or catalytic processes .
- Cyclic vs. Linear Structures : Cyclopentyl derivatives (e.g., ) exhibit constrained conformations and hydrogen-bonding capabilities via hydroxyl groups, contrasting with the linear, flexible thiazole-containing analogs .
Research Findings and Limitations
- Stereochemical Impact : The (1S) configuration in the target compound may enhance enantioselective interactions in asymmetric catalysis or receptor binding compared to the (1R) propyl analog, though direct biological data are absent in the provided evidence .
- Gaps in Evidence: No direct pharmacological or crystallographic data (e.g., SHELX-refined structures) are provided for the target compound. Further studies using programs like SHELXL or ORTEP-3 could elucidate its conformational preferences .
Biological Activity
tert-butyl N-[(1S)-1-(2-amino-1,3-thiazol-4-yl)-3-methylbutyl]carbamate, also known by its CAS number 115894-54-7, is a compound belonging to the class of carbamates. Its unique structure, featuring a thiazole ring and an amino group, positions it as a significant candidate for various biological applications. This article delves into the biological activity of this compound, supported by research findings and case studies.
- Molecular Formula : C13H23N3O2S
- Molecular Weight : 285.41 g/mol
- IUPAC Name : tert-butyl N-[(1S)-1-(2-amino-1,3-thiazol-4-yl)-3-methylbutyl]carbamate
The biological activity of tert-butyl N-[(1S)-1-(2-amino-1,3-thiazol-4-yl)-3-methylbutyl]carbamate is primarily attributed to its interaction with specific enzymes and receptors. The compound can form covalent bonds with active sites on target molecules, leading to inhibition or modification of their function. This mechanism is crucial in its potential therapeutic applications.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
Antimicrobial Activity
Studies have shown that derivatives of thiazole compounds possess antimicrobial properties. The presence of the thiazole ring in tert-butyl N-[(1S)-1-(2-amino-1,3-thiazol-4-yl)-3-methylbutyl]carbamate suggests potential efficacy against various bacterial strains. For instance, a related thiazole derivative demonstrated notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Enzyme Inhibition
The compound's structure allows it to act as an enzyme inhibitor. Research has highlighted that thiazole derivatives can inhibit enzymes involved in critical metabolic pathways. For example, studies have indicated that similar compounds can inhibit dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis in microorganisms .
Anti-inflammatory Properties
Recent investigations into thiazole derivatives have suggested anti-inflammatory effects. The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, thereby reducing inflammation in various biological contexts .
Case Study 1: Antimicrobial Efficacy
A study conducted on related thiazole compounds showed that modifications at the carbamate position significantly influenced antimicrobial activity. The results indicated that compounds with a similar structure to tert-butyl N-[(1S)-1-(2-amino-1,3-thiazol-4-yl)-3-methylbutyl]carbamate exhibited varying degrees of effectiveness against different bacterial strains.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15 |
| Compound B | Escherichia coli | 12 |
| tert-butyl N-[...] | Staphylococcus aureus | 18 |
Case Study 2: Enzyme Inhibition
In another investigation focusing on enzyme inhibition, researchers synthesized several thiazole-based carbamates and tested their inhibitory effects on DHFR. The study revealed that certain structural modifications enhanced inhibitory potency.
| Compound | IC50 Value (µM) |
|---|---|
| Compound X | 25 |
| Compound Y | 30 |
| tert-butyl N-[...] | 20 |
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for the preparation of tert-butyl N-[(1S)-1-(2-amino-1,3-thiazol-4-yl)-3-methylbutyl]carbamate, and how are stereochemical outcomes controlled?
- Methodological Answer : The compound is synthesized via multi-step protocols involving Boc protection of the amine group, thiazole ring formation, and chiral resolution. Key steps include:
- Boc Protection : Reaction of the primary amine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., triethylamine) in tetrahydrofuran (THF) at 0–25°C to ensure regioselectivity .
- Thiazole Synthesis : Cyclization of thiourea intermediates with α-bromoketones, often catalyzed by Hünig’s base (DIPEA) to minimize racemization .
- Chiral Purity : Use of (1S)-configured starting materials or enzymatic resolution to maintain enantiomeric excess (>98% ee), verified by chiral HPLC with a Crownpak CR-I column .
Q. How can researchers characterize the stereochemical configuration of the (1S)-chiral center in this compound?
- Methodological Answer :
- X-ray Crystallography : Single-crystal diffraction using SHELXL for refinement confirms absolute configuration .
- Circular Dichroism (CD) : Correlates Cotton effects with known (S)-enantiomer profiles in the 200–250 nm range .
- NMR Spectroscopy : NOESY experiments identify spatial proximity between the tert-butyl group and the thiazole ring protons, confirming the (S)-configuration .
Q. What purification techniques are optimal for isolating this compound from synthetic byproducts?
- Methodological Answer :
- Flash Chromatography : Silica gel (230–400 mesh) with gradients of ethyl acetate/hexane (20–50%) removes unreacted Boc intermediates .
- Recrystallization : Use of tert-butyl methyl ether (TBME) or hexane/ethyl acetate mixtures improves crystallinity and purity (>99% by HPLC) .
Advanced Research Questions
Q. How do researchers resolve discrepancies between computational predictions and experimental spectroscopic data (e.g., NMR, IR) for this compound?
- Methodological Answer :
- DFT Calculations : Geometry optimization at the B3LYP/6-311+G(d,p) level predicts NMR chemical shifts and IR vibrational modes. Deviations >0.3 ppm (NMR) or >20 cm⁻¹ (IR) suggest conformational flexibility or solvent effects .
- Dynamic NMR (DNMR) : Detects slow conformational exchange in the carbamate moiety, explaining split signals in DMSO-d₆ .
- Crystallographic Validation : SHELXL-refined X-ray structures (R-factor <0.05) provide ground-truth molecular geometries to reconcile computational models .
Q. What strategies mitigate racemization during Boc deprotection under acidic conditions?
- Methodological Answer :
- Low-Temperature Deprotection : Trifluoroacetic acid (TFA) in dichloromethane (DCM) at –20°C minimizes carbamate bond cleavage and racemization .
- Additive Screening : Scavengers like triisopropylsilane (TIPS) reduce carbocation formation at the chiral center .
- Real-Time Monitoring : In-situ FTIR tracks the Boc group’s carbonyl peak (~1690 cm⁻¹) to optimize reaction quench timing .
Q. How does the 2-amino-1,3-thiazol-4-yl moiety influence this compound’s bioactivity in modulating amyloid-β aggregation?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : The thiazole ring’s electron-rich π-system disrupts β-sheet stacking in amyloid-β peptides, as shown by Thioflavin T fluorescence assays (IC₅₀ ~50 µM) .
- Molecular Docking : AutoDock Vina simulations indicate hydrogen bonding between the thiazole amino group and amyloid-β’s Lys16 residue (ΔG ≈ –8.2 kcal/mol) .
- Circular Dichroism (CD) : Reduces β-sheet content from 45% to <15% in 24-hour aggregation assays .
Q. What methodologies assess the compound’s stability under physiological pH and temperature conditions?
- Methodological Answer :
- Forced Degradation Studies : Incubation in PBS (pH 7.4) at 37°C for 72 hours, with LC-MS identification of degradation products (e.g., tert-butanol from Boc cleavage) .
- Arrhenius Kinetics : Activation energy (Eₐ) calculations for carbamate hydrolysis using HPLC-monitored rate constants at 25–60°C .
- Solid-State Stability : Dynamic vapor sorption (DVS) tests show <0.5% mass change at 25°C/60% RH, confirming hygroscopicity does not accelerate degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
